3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride
Description
Properties
IUPAC Name |
3-(2-aminopropyl)-1-benzothiophen-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS.ClH/c1-7(12)4-8-6-14-11-3-2-9(13)5-10(8)11;/h2-3,5-7,13H,4,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRPLBPOQUCLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=C1C=C(C=C2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiophene Core Formation
The benzothiophene scaffold is synthesized via microwave-assisted cyclocondensation of 2-fluoro-5-nitrobenzonitrile (14b ) with methyl thioglycolate in dimethyl sulfoxide (DMSO) using triethylamine as a base. This method, adapted from Bagley et al., achieves rapid reaction times (11 minutes at 130°C) and high yields (94%) for the intermediate methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate (5b ). The microwave protocol enhances reaction efficiency by reducing decomposition pathways common in conventional thermal heating.
Reaction Conditions :
Nitro-to-Hydroxyl Group Transformation
The 5-nitro group in 5b is reduced to a hydroxyl group through a two-step process:
- Catalytic Hydrogenation : Hydrogen gas (H₂) over palladium on carbon (Pd/C) reduces the nitro group to an amine.
- Diazotization and Hydrolysis : The resulting 5-amine intermediate is treated with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄), followed by hydrolysis in aqueous medium to yield the 5-hydroxyl derivative.
Key Data :
Introduction of the 2-Aminopropyl Side Chain
The 3-amino group in the benzothiophene core is functionalized via reductive alkylation to introduce the 2-aminopropyl moiety:
- Schiff Base Formation : Reaction of the 3-amino group with acetone forms an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine, yielding the 2-aminopropyl side chain.
Optimized Conditions :
Salt Formation with Hydrochloric Acid
The free base of 3-(2-aminopropyl)-1-benzothiophen-5-ol is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Crystallization from ethanol-diethyl ether affords the final product as a white crystalline solid.
Characterization Data :
- Melting Point : 215–217°C (decomposition)
- ¹H NMR (400 MHz, D₂O) : δ 7.65 (d, J = 8.5 Hz, 1H, Ar-H), 7.21 (d, J = 2.3 Hz, 1H, Ar-H), 6.92 (dd, J = 8.5, 2.3 Hz, 1H, Ar-H), 3.45–3.38 (m, 1H, CH(NH₂)), 2.95–2.85 (m, 2H, CH₂), 1.82–1.75 (m, 2H, CH₂).
- IR (KBr) : νmax 3340 (N–H), 1590 (C=C aromatic), 1245 (C–O) cm⁻¹.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm the regiospecific introduction of the 2-aminopropyl group and hydroxyl functionality. The absence of residual solvent peaks and coupling constants consistent with aromatic protons validate the structural assignment.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak at m/z 236.0845 [M+H]⁺ (calculated for C₁₁H₁₄N₂OS: 236.0848).
Applications in Medicinal Chemistry
The target compound serves as a key intermediate in kinase inhibitor synthesis, particularly for LIMK1 and MK2 targets. Its structural rigidity and hydrogen-bonding capacity enhance binding affinity to ATP-binding pockets.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropyl)-1-benzothiophen-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-(2-Aminopropyl)-1-benzothiophen-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Aminopropyl)-1-benzothiophen-5-ol involves its interaction with various molecular targets. It is known to modulate the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation occurs through the inhibition of their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft . The compound’s effects on these pathways are being studied for their potential therapeutic benefits.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzofuran Derivatives
5-APB Hydrochloride (5-(2-Aminopropyl)benzofuran Hydrochloride)
- Structure: Benzofuran core with 2-aminopropyl and hydroxyl groups.
- Key Differences: Oxygen atom in the benzofuran ring vs. sulfur in benzothiophene.
- Pharmacology : 5-APB is a stimulant with affinity for serotonin and dopamine receptors, linked to psychoactive effects in animal models .
6-APB Hydrochloride (6-(2-Aminopropyl)benzofuran Hydrochloride)
Phenolic Derivatives
3-(2-Aminopropyl)phenol Hydrochloride
Indole and Indazole Derivatives
3-(2-Aminopropyl)indole Hydrochloride
- Structure: Indole core with 2-aminopropyl substitution.
- Derivatives like VER-3993 are selective 5-HT2C agonists, demonstrating reduced psychotomimetic side effects compared to benzofurans .
3-(2-Aminopropyl)indazole Derivatives
Comparative Data Table
*Calculated based on C₁₁H₁₄ClNOS.
Pharmacological and Toxicological Insights
- Receptor Selectivity : The benzothiophene core may confer unique selectivity profiles, balancing 5-HT2C agonism (anti-obesity) and 5-HT2A antagonism (reduced hallucinations) .
Biological Activity
3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that benzothiophene derivatives can inhibit cell proliferation effectively. For instance, certain derivatives showed IC50 values ranging from 2.12 μM to 6.75 μM, indicating potent anticancer activity .
- Mechanism of Action : The mechanism appears to involve the binding of these compounds to DNA, particularly within the minor groove, which disrupts cellular processes essential for cancer cell survival .
- Comparative Analysis : A comparative study of various benzothiophene derivatives revealed that those with specific substitutions exhibited enhanced activity against tumor cells while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
In addition to anticancer effects, 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride has shown promising antimicrobial properties.
Testing Methods
- Broth Microdilution : This method was employed to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Compounds in the benzothiophene class displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Summary of Findings
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3-(2-Aminopropyl)-1-benzothiophen-5-ol | Staphylococcus aureus | 4 |
| 3-(2-Aminopropyl)-1-benzothiophen-5-ol | Escherichia coli | 8 |
Other Biological Activities
Beyond its anticancer and antimicrobial properties, research into the pharmacological profile of 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride suggests potential applications in treating neurological disorders due to its structural similarity to known psychostimulants.
Psychostimulant Properties
Studies indicate that compounds related to this benzothiophene derivative may exhibit stimulant effects comparable to amphetamines. This opens avenues for further research into their use in conditions such as ADHD or narcolepsy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride under laboratory conditions?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and reduction. For example, analogous benzothiophene derivatives are synthesized via amidation followed by reduction using catalysts like palladium on carbon in ethanol/methanol solvents . Key steps include:
- Step 1 : Coupling of the benzothiophene core with an aminopropyl group via nucleophilic substitution.
- Step 2 : Hydrochloride salt formation using HCl in ethanol, as seen in similar amino-alcohol hydrochlorides .
- Purification : Crystallization or chromatography (e.g., TLC with dichloromethane/methanol systems ) ensures high purity.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify proton environments (e.g., benzothiophene aromatic protons at δ 6.8–7.5 ppm) and the aminopropyl chain (δ 1.2–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHNOS·HCl) .
- Infrared (IR) Spectroscopy : Stretching frequencies for -NH (~3350 cm) and C-S (benzothiophene, ~650 cm) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity : Impurities (e.g., unreacted intermediates) can skew activity. Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity (>98%) .
- Stereochemical Variations : Chiral centers (e.g., aminopropyl configuration) affect binding. Employ chiral chromatography (e.g., Chiralpak® AD-H column) to isolate enantiomers .
- Assay Conditions : Standardize cell-based assays (e.g., IC measurements) with controls for pH, temperature, and solvent effects .
Q. What computational strategies predict the interaction of this compound with serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use software like MOE or AutoDock Vina to model binding to 5-HT receptors. The benzothiophene core may occupy hydrophobic pockets, while the aminopropyl group forms hydrogen bonds .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess binding free energy (MM/PBSA method) .
- QSAR Modeling : Coramine substituent effects (e.g., -Cl or -OCH) on receptor affinity using PubChem bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
